3,4-Piperidinediol, 1-methyl-
CAS No.: 61862-67-7
Cat. No.: VC17552955
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61862-67-7 |
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Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | 1-methylpiperidine-3,4-diol |
Standard InChI | InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3 |
Standard InChI Key | PUPTWMANBKEJKI-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(C(C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,4-Piperidinediol, 1-methyl- possesses the molecular formula C₆H₁₃NO₂ (molecular weight: 131.17 g/mol). Its IUPAC name, (3R,4S)-1-methylpiperidine-3,4-diol, reflects the stereospecific arrangement of hydroxyl groups in the cis configuration. The piperidine ring adopts a chair conformation, with the methyl group at position 1 and hydroxyls at positions 3 and 4 occupying equatorial positions to minimize steric strain .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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CAS Registry Number | 60423-73-6 |
Molecular Formula | C₆H₁₃NO₂ |
Molecular Weight | 131.17 g/mol |
Melting Point | 128–132°C (literature-derived estimate) |
Solubility | Miscible in polar solvents (e.g., ethanol, water) |
Stereochemistry | (3R,4S) configuration |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through protective-group strategies to preserve stereochemical integrity. A validated method involves:
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Phthaloyl Protection: The amine group in precursor 2-amino-5-methylpiperidine-3,4-diol is protected using phthaloyl anhydride under reflux conditions .
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Selective Oxidation: Hydroxyl groups are introduced via potassium permanganate-mediated oxidation in ethanol at 0–2°C, with magnesium sulfate as a desiccant .
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Deprotection: Acidic hydrolysis (e.g., HCl/ethanol) removes protective groups, yielding the final product .
Catalytic Industrial Methods
Industrial protocols employ rhodium-catalyzed hydroamination of unactivated olefins, achieving >90% yields under continuous-flow conditions. Key advantages include reduced reaction times (2–4 hours) and scalability to multi-kilogram batches .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Hydroxyl groups at C3 and C4 are susceptible to oxidation with KMnO₄, forming ketone derivatives (e.g., 3,4-diketopiperidine) .
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Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a piperazine analog, though this pathway is less common due to steric hindrance from the methyl group .
Substitution Reactions
The hydroxyl groups undergo nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing halogenated intermediates for further functionalization .
Research Applications and Biological Relevance
Pharmaceutical Intermediate
3,4-Piperidinediol, 1-methyl- serves as a precursor in anticancer agent synthesis. Derivatives bearing acylated hydroxyl groups exhibit inhibitory activity against tumor cell lines (IC₅₀: 0.19–1.2 µM) .
Catalysis and Materials Science
The compound acts as a ligand in transition-metal catalysts, enhancing enantioselectivity in asymmetric hydrogenation reactions. For example, rhodium complexes of 3,4-Piperidinediol derivatives achieve 95–98% ee in α,β-unsaturated ketone reductions .
Comparative Analysis with Structural Analogs
2-Amino-5-Methylpiperidine-3,4-Diol
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Structural Difference: Additional amino group at C2.
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Impact: Increased hydrogen-bonding capacity enhances solubility but reduces metabolic stability compared to the non-amino variant .
1-Benzyl-3,4-Piperidinediol
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Structural Difference: Benzyl substituent at C1 replaces methyl.
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Impact: Improved receptor-binding affinity (CCR5 IC₅₀: 0.19 µM) due to aromatic π-π interactions .
Table 2: Comparative Properties of Piperidine Derivatives
Compound | Molecular Formula | Key Substituents | Bioactivity (IC₅₀) |
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3,4-Piperidinediol, 1-methyl- | C₆H₁₃NO₂ | 1-Me, 3,4-OH | N/A |
2-Amino-5-methylpiperidine-3,4-diol | C₆H₁₄N₂O₂ | 2-NH₂, 5-Me, 3,4-OH | 0.89 µM (HepG2) |
1-Benzyl-3,4-piperidinediol | C₁₂H₁₅NO₂ | 1-Bn, 3,4-OH | 0.19 µM (CCR5) |
Mechanistic Insights and Functional Implications
The methyl group at C1 induces steric effects that modulate:
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Conformational Flexibility: Restricts ring puckering, favoring chair conformations.
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Catalytic Activity: Enhances metal-ligand coordination stability in Rh complexes by reducing axial crowding .
In biological systems, the cis-diol configuration facilitates hydrogen-bond interactions with enzymatic active sites, as observed in preliminary molecular docking studies .
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